The Chemistry and Application of ¹⁸F-AV-45 (Florbetapir): A Technical Guide
The Chemistry and Application of ¹⁸F-AV-45 (Florbetapir): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹⁸F-AV-45, also known as Florbetapir (¹⁸F) and marketed under the brand name Amyvid, is a fluorine-18 radiolabeled positron emission tomography (PET) imaging agent. It is a crucial tool in the evaluation of Alzheimer's disease and other causes of cognitive decline. This technical guide provides an in-depth overview of the chemical structure, synthesis, and application of ¹⁸F-AV-45, tailored for professionals in research and drug development.
Chemical Structure
¹⁸F-AV-45 is a derivative of stilbene.[1] Its chemical structure consists of a substituted pyridine ring linked to a 2-(4-methylaminophenyl)vinyl group. The fluorine-18 radioisotope is incorporated into a polyethylene glycol (PEG)-like chain, specifically a 2-(2-(2-fluoroethoxy)ethoxy)ethoxy group, attached to the pyridine ring.[1] This design allows the molecule to be sufficiently lipophilic to cross the blood-brain barrier while also possessing favorable pharmacokinetic properties for PET imaging.
The IUPAC name for ¹⁸F-AV-45 is 4-[(E)-2-[6-[2-[2-(2-[¹⁸F]fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]vinyl]-N-methylaniline. Its molecular formula is C₂₀H₂₅¹⁸FN₂O₃.
Mechanism of Action
¹⁸F-AV-45 is designed to bind with high affinity and specificity to β-amyloid (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease.[1][2] The planar structure of the stilbene-like core allows it to intercalate between the β-sheets of aggregated Aβ fibrils. The presence of the fluorine-18 radioisotope enables the detection of these plaques using PET imaging. A positive ¹⁸F-AV-45 PET scan, indicating the presence of moderate to frequent Aβ plaques, is a key piece of information in the diagnostic workup for cognitive impairment.
Quantitative Data Summary
The following tables summarize key quantitative data for ¹⁸F-AV-45, compiled from various preclinical and clinical studies.
Table 1: Binding Affinity for β-Amyloid Plaques
| Parameter | Value | Species/Tissue | Reference |
| Dissociation Constant (Kd) | 3.72 ± 0.30 nM | Human AD Brain Homogenates | [1][2] |
| Dissociation Constant (Kd) | 3.7 ± 0.3 nmol/L | Human AD Brain Tissue | [3] |
| Inhibition Constant (Ki) | 2.87 ± 0.17 nM | Human AD Brain Homogenates | [1] |
| Inhibition Constant (Ki) | 4.02 ± 0.22 nM | Not Specified | [4] |
| Inhibition Constant (Ki) | 7.52 nM | Aβ Aggregates | [5] |
| Maximum Binding Capacity (Bmax) | 8800 ± 1600 fmol/mg protein | Human AD Brain Tissue | [3] |
Table 2: Radiosynthesis and Quality Control
| Parameter | Value | Notes | Reference |
| Radiochemical Yield | 10% - 30% (decay corrected) | Automated Synthesis | |
| Radiochemical Yield | 14.2% ± 2.7% | Automated Synthesis | |
| Radiochemical Yield | 33.6 ± 5.2% (not decay corrected) | Automated Synthesis | [6] |
| Radiochemical Purity | > 95% | HPLC | [6] |
| Specific Activity | >37,000–185,000 MBq/mmol | At end of synthesis | |
| Synthesis Time | ~50 - 60 minutes | Automated Modules | [6] |
Table 3: Pharmacokinetics
| Parameter | Value | Species | Notes | Reference |
| Brain Uptake (2 min) | 6.8% injected dose/g | Mouse | Rapid initial uptake | [3] |
| Brain Uptake (60 min) | 1.9% injected dose/g | Mouse | Rapid washout from normal brain | [3] |
| Blood Clearance | < 5% of injected ¹⁸F in blood by 20 min | Human | Rapid clearance from circulation | |
| Effective Dose | 7 mSv | Human | For a 370 MBq (10 mCi) dose | [3][7] |
Experimental Protocols
Automated Radiosynthesis of ¹⁸F-AV-45
The synthesis of ¹⁸F-AV-45 is typically performed using an automated radiosynthesis module. The general procedure involves a two-step process:
-
¹⁸F-Fluorination: The precursor, a tosylate-protected derivative of AV-45, is reacted with [¹⁸F]fluoride. The reaction is a nucleophilic substitution carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 120°C) for approximately 10 minutes.
-
Deprotection: The protecting group (e.g., a Boc group) on the amine is removed by acid hydrolysis, typically using hydrochloric acid at a high temperature (e.g., 120°C) for about 5 minutes.
-
Purification: The crude reaction mixture is then purified, most commonly using solid-phase extraction (SPE) with a C18 cartridge or by high-performance liquid chromatography (HPLC). The final product is formulated in a physiologically compatible solution for intravenous injection.
In Vitro Autoradiography
This technique is used to visualize the binding of ¹⁸F-AV-45 to β-amyloid plaques in postmortem brain tissue sections.
-
Tissue Preparation: Frozen brain sections (e.g., 20 µm thick) from Alzheimer's disease patients and healthy controls are used.
-
Incubation: The sections are incubated with a solution containing ¹⁸F-AV-45 (e.g., 0.3 nM in 40% ethanol) for 1 hour at room temperature.[1][8]
-
Washing: To remove non-specifically bound tracer, the sections are washed in a series of solutions, which may include saturated lithium carbonate in 40% ethanol, followed by 40% ethanol and a final rinse with water.[1][8]
-
Imaging: The dried sections are exposed to a phosphor imaging plate or autoradiography film for a sufficient duration (e.g., 12-18 hours) to detect the radioactive signal.[1][8]
PET Imaging Protocol
Clinical PET imaging with ¹⁸F-AV-45 is performed to assess β-amyloid plaque density in the brains of patients with cognitive impairment.
-
Dose Administration: A single intravenous bolus of 370 MBq (10 mCi) of ¹⁸F-AV-45 is administered to the patient.[7][9]
-
Uptake Period: There is a waiting period of 30 to 50 minutes after injection to allow for the tracer to distribute in the brain and for unbound tracer to clear from the bloodstream.[7][9]
-
Image Acquisition: A 10-minute PET scan of the brain is acquired.[7][9] The patient is positioned supine with the head centered in the scanner's field of view.
-
Image Analysis: The resulting PET images are visually interpreted by trained readers. A positive scan is characterized by a loss of contrast between gray and white matter in at least two cortical regions, indicating significant ¹⁸F-AV-45 retention and, therefore, a moderate to frequent density of β-amyloid plaques.
Visualizations
Caption: Automated radiosynthesis workflow for ¹⁸F-AV-45.
Caption: Clinical workflow for ¹⁸F-AV-45 PET imaging.
References
- 1. Preclinical Properties of 18F-AV-45: A PET Agent for Aβ Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical properties of 18F-AV-45: a PET agent for Abeta plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Florbetapir f-18: a histopathologically validated Beta-amyloid positron emission tomography imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of [18F]D3FSP, deuterated AV-45, for imaging of β-amyloid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Highly Deuterated [18F]AV-45, [18F]D15FSP, for Imaging β-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Automated Radiosynthesis of [18F]AV-45: A New PET Imaging Agent for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. snmmi.org [snmmi.org]
